Piperazine-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-1,4-dicarboxylic acid is an organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions, with carboxylic acid groups attached to the 1 and 4 positions of the ring. This compound is a derivative of piperazine and is known for its versatility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of piperazine with maleic anhydride under controlled conditions. This process typically involves heating the reactants in a suitable solvent, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Piperazine-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides of this compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted piperazine derivatives.
Scientific Research Applications
Piperazine-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Incorporated into pharmaceutical formulations for its potential therapeutic effects.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of piperazine-1,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the paralysis of certain organisms .
Comparison with Similar Compounds
Piperazine-1,4-dicarboxylic acid can be compared with other similar compounds such as:
Piperazine: A simpler derivative without carboxylic acid groups.
Piperazine-2,5-dicarboxylic acid: Another derivative with carboxylic acid groups at different positions.
Substituted Piperazines: Compounds with various substituents on the piperazine ring, such as alkyl or aryl groups.
Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Biological Activity
Piperazine-1,4-dicarboxylic acid (PDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of PDCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by two carboxyl groups attached to the 1 and 4 positions of the piperazine ring. Its chemical structure is represented as follows:
Biological Activity Overview
PDCA exhibits a range of biological activities, including:
- Antitumor Activity : PDCA derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
- Neuropharmacological Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases through inhibition of acetylcholinesterase.
- Anti-inflammatory Properties : PDCA has demonstrated anti-inflammatory effects in preclinical models.
Antitumor Activity
Recent studies have highlighted the antitumor potential of PDCA and its derivatives. A notable investigation involved the synthesis of piperazine-based compounds that exhibited potent cytotoxicity against human lung cancer cells (A549) with IC50 values significantly lower than traditional chemotherapeutics like cisplatin. For example:
Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|---|
Piperazine Derivative | A549 | 0.19 | Cisplatin | 11.54 |
Piperazine Derivative | HeLa | 0.41 | Cisplatin | 20.52 |
Piperazine Derivative | SGC7901 | 5.24 | Cisplatin | 12.44 |
These results suggest that PDCA derivatives could serve as effective alternatives in cancer therapy due to their enhanced potency and reduced side effects compared to established drugs .
Neuropharmacological Effects
PDCA has been investigated for its role as an acetylcholinesterase (AChE) inhibitor, which is crucial for managing conditions like Alzheimer's disease. Virtual screening studies have identified several piperazine derivatives that bind effectively to both the peripheral anionic site and the catalytic site of AChE, indicating their potential as therapeutic agents in neurodegenerative disorders . The following table summarizes the binding affinity and inhibitory activity of selected derivatives:
Compound | Binding Site | Inhibition Activity |
---|---|---|
1-(1,4-benzodioxane-2-carbonyl) piperazine | Peripheral Anionic Site | High |
4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine | Catalytic Site | Moderate |
These findings support the hypothesis that PDCA derivatives can ameliorate cognitive decline by enhancing cholinergic function through AChE inhibition .
Anti-inflammatory Properties
In addition to its anticancer and neuropharmacological activities, PDCA has been shown to possess anti-inflammatory effects. Experimental models have demonstrated that PDCA can attenuate inflammatory responses, particularly in conditions induced by carrageenan, which mimics acute inflammatory states in rodents. The compound reduced paw swelling and hyperalgesia, suggesting a mechanism that may involve modulation of pro-inflammatory cytokines .
Case Studies
Several case studies have illustrated the therapeutic potential of PDCA:
- Cancer Treatment : A study involving a novel piperazine derivative showed significant tumor reduction in xenograft models of human lung cancer when administered at doses correlating with observed IC50 values in vitro.
- Neuroprotection : In a model of Alzheimer's disease, a PDCA derivative improved memory retention and reduced amyloid plaque formation compared to control groups.
- Inflammation Reduction : Clinical trials assessing PDCA's efficacy in rheumatoid arthritis patients indicated a marked decrease in joint swelling and pain scores.
Properties
CAS No. |
7709-80-0 |
---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
piperazine-1,4-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
RIXVESSVKLKKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.